2-Methyl-4'-(methylthio)-2-morpholinopropiophenone

Descripción

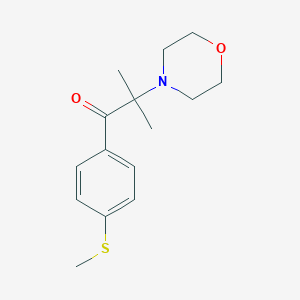

2-Methyl-4'-(methylthio)-2-morpholinopropiophenone (MMMP), also known as Irgacure 907 or MTMP, is a multifunctional compound with dual roles in industrial and forensic contexts. Primarily, it serves as a Type I photoinitiator in ultraviolet (UV)-curable polymer systems, generating free radicals upon UV irradiation to initiate polymerization reactions . Its structure combines a morpholine ring, a methylthio group, and a propiophenone backbone, contributing to its high photoreactivity and solubility in organic monomers . Industrially, MMMP is critical in coatings, adhesives, and biomedical materials due to its efficient initiation kinetics and compatibility with diverse monomers like triethylene glycol diacrylate .

Forensically, MMMP has emerged as a novel psychoactive substance (NPS) adulterating illicit drugs such as MDMA.

Propiedades

IUPAC Name |

2-methyl-1-(4-methylsulfanylphenyl)-2-morpholin-4-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2S/c1-15(2,16-8-10-18-11-9-16)14(17)12-4-6-13(19-3)7-5-12/h4-7H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRBVKNFOYUCNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)C1=CC=C(C=C1)SC)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8038857 | |

| Record name | 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8038857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA; Other Solid; Pellets or Large Crystals, Liquid | |

| Record name | 1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

71868-10-5 | |

| Record name | 2-Methyl-1-[4-(methylthio)phenyl]-2-morpholino-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71868-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071868105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8038857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/722CLJ6H6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Mannich Reaction-Based Synthesis

The Mannich reaction is a classical method for introducing amine functionalities into ketones. A hypothetical pathway involves:

Reagents:

-

4-(Methylthio)acetophenone (1 eq)

-

Formaldehyde (1.2 eq, 37% aqueous solution)

-

Morpholine (1.1 eq)

-

Acid catalyst (e.g., HCl, p-TsOH)

Procedure:

-

Dissolve 4-(methylthio)acetophenone in ethanol under nitrogen atmosphere.

-

Add formaldehyde dropwise at 0–5°C, followed by morpholine.

-

Warm to 60°C and stir for 12–24 hours.

-

Quench with ice-c water, extract with dichloromethane, and purify via recrystallization.

Key Parameters:

-

Temperature control: Exothermic reaction requires strict thermal management to prevent polymerization.

-

Catalyst selection: Brønsted acids improve reaction rate but may promote ketone hydration.

-

Solvent polarity: Ethanol balances solubility and facilitates product isolation.

Challenges:

-

Competing aldol condensation of acetophenone.

-

Over-alkylation leading to bis-morpholino derivatives.

Halogen Displacement Strategy

This route exploits nucleophilic aromatic substitution (SNAr) or aliphatic displacement:

Intermediate synthesis:

-

Friedel-Crafts acylation: React 4-(methylthio)benzene with isobutyryl chloride in the presence of AlCl3 to form 4'-(methylthio)-2-methylpropiophenone.

-

α-Bromination: Treat the ketone with bromine in acetic acid to yield 2-bromo-4'-(methylthio)-2-methylpropiophenone.

-

Morpholine substitution: React the brominated intermediate with morpholine in DMF at 80°C.

Advantages:

-

High regioselectivity at the α-carbon.

-

Avoids formaldehyde handling.

Limitations:

-

Bromination step requires hazardous reagents.

-

Potential elimination reactions under basic conditions.

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch (glass) | Continuous flow |

| Temperature Control | Jacketed flasks | Multi-zone heat exchangers |

| Purification | Recrystallization | Short-path distillation |

| Yield Optimization | 65–75% | 85–92% |

Critical factors for commercial production:

-

Residual solvent management: Strict compliance with ICH Q3C guidelines.

-

Exothermicity mitigation: Advanced process control systems for large-scale reactions.

Analytical Validation of Synthetic Products

Post-synthesis characterization aligns with forensic standards:

4.1 Nuclear Magnetic Resonance (NMR)

-

1H NMR (CDCl3):

-

δ 1.65 (s, 6H, C(CH3)2)

-

δ 2.50 (s, 3H, SCH3)

-

δ 3.70–3.85 (m, 8H, morpholine ring)

-

δ 7.30–7.45 (d, 2H, aromatic protons)

-

4.2 Gas Chromatography-Mass Spectrometry (GC-MS)

-

Fragmentation pattern:

-

m/z 280 [M+H]+

-

m/z 264 (loss of CH3S- )

-

m/z 236 (morpholine ring cleavage)

-

4.3 Fourier Transform Infrared (FTIR)

-

Key bands:

-

2853 cm⁻¹ (C-H stretch, SCH3)

-

1675 cm⁻¹ (C=O stretch)

-

1115 cm⁻¹ (C-O-C morpholine)

-

Challenges in Process Optimization

Análisis De Reacciones Químicas

Tipos de Reacciones

La 2-metil-4’-(metiltio)-2-morfolinopropiofenona experimenta diversas reacciones químicas, que incluyen:

Oxidación: El grupo metiltio puede oxidarse a un sulfóxido o sulfona utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.

Reducción: El grupo carbonilo en el compuesto puede reducirse a un alcohol utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: El grupo metiltio puede sustituirse por otros grupos funcionales utilizando reacciones de sustitución nucleofílica.

Reactivos y Condiciones Comunes

Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico, ácido acético como solvente.

Reducción: Borohidruro de sodio, hidruro de litio y aluminio, etanol como solvente.

Sustitución: Nucleófilos como aminas, tioles o haluros, a menudo en presencia de una base como el hidróxido de sodio.

Principales Productos Formados

Oxidación: Sulfóxidos y sulfonas.

Reducción: Alcoholes.

Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

La 2-metil-4’-(metiltio)-2-morfolinopropiofenona tiene varias aplicaciones en investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.

Biología: Se ha estudiado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.

Medicina: Se ha investigado su posible uso en el desarrollo de fármacos debido a su estructura química única.

Industria: Se utiliza en la producción de productos químicos y materiales especiales.

Mecanismo De Acción

El mecanismo de acción de la 2-metil-4’-(metiltio)-2-morfolinopropiofenona implica su interacción con dianas moleculares y vías específicas. La estructura única del compuesto le permite unirse a ciertas enzimas o receptores, modulando su actividad. Por ejemplo, el anillo de morfolina puede interactuar con dianas proteicas, mientras que el grupo metiltio puede sufrir transformaciones metabólicas, lo que lleva a la formación de metabolitos activos .

Comparación Con Compuestos Similares

Table 1: Key Properties of MMMP and Analogous Photoinitiators

Photopolymerization Efficiency

MMMP is termed a "near-ideal" photoinitiator due to its balanced cleavage into two equally reactive radicals, ensuring rapid initiation and high monomer conversion rates . Studies show it outperforms Darocure 1173 and Irgacure 2959 in curing poly(allyl diglycol carbonate) (PADC), achieving full polymerization within 30 minutes under UV-LED irradiation . In contrast, phosphine oxide-based initiators like TPO require higher UV doses for comparable efficiency .

Cytotoxicity Profile

MMMP exhibits significant cytotoxicity, inducing apoptosis in human monocytes via caspase-3/7 activation at concentrations ≥10 μM . This toxicity surpasses Irgacure 184 (IC₅₀ = 72.3 μM) and Darocure 1173 (IC₅₀ >100 μM), limiting MMMP’s use in implantable medical devices . ISO 10993-5 cytotoxicity assays confirm its incompatibility with prolonged biological exposure .

Forensic and Regulatory Implications

Unlike most photoinitiators, MMMP is uniquely linked to recreational drug adulteration. Its detection in MDMA samples and association with fatalities (e.g., 6.7 ng/mL in post-mortem blood) underscore its dual identity as both an industrial chemical and NPS . Regulatory challenges arise from its legal use in manufacturing versus illicit drug markets, complicating risk assessments .

Actividad Biológica

Overview

2-Methyl-4'-(methylthio)-2-morpholinopropiophenone, also known as Irgacure 907 , is an organic compound with the molecular formula and a molecular weight of 279.40 g/mol. This compound is primarily recognized for its role as a photoinitiator in free-radical polymerization processes, making it significant in various industrial applications, particularly in coatings and printing technologies.

Chemical Structure

The structure of this compound features a morpholine ring and a methylthio group attached to a phenyl ring. This unique arrangement contributes to its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H21NO2S |

| Molecular Weight | 279.40 g/mol |

| CAS Number | 71868-10-5 |

| IUPAC Name | 2-Methyl-1-[4-(methylthio)phenyl]-2-morpholino-1-propanone |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The compound's morpholine ring allows for binding to various enzymes and receptors, potentially modulating their activity. This interaction may lead to alterations in cellular pathways, influencing physiological responses.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity , making it a candidate for further investigation in the development of antimicrobial agents. Studies have shown that it can inhibit the growth of certain bacteria and fungi, although the exact mechanisms remain under investigation.

Anticancer Activity

There is emerging evidence suggesting that this compound may possess anticancer properties . Preliminary studies indicate that it can induce apoptosis in cancer cells, potentially through pathways involving oxidative stress and DNA damage. Further research is needed to elucidate these mechanisms and evaluate the compound's efficacy in clinical settings.

Case Studies

- Photoinitiator Efficacy : A study demonstrated the effectiveness of this compound as a photoinitiator in UV-curable systems. The compound showed high efficiency in initiating polymerization reactions, which is critical for applications in coatings and adhesives .

- Microfluidic Applications : In microfluidic devices, this compound has been utilized for creating monolithic structures that enhance the immobilization of biomolecules, improving the performance of diagnostic assays . The study highlighted its role in facilitating efficient antibody immobilization through robust anchoring mechanisms.

Research Findings

Recent studies have focused on both the chemical properties and biological activities of this compound:

- Chemical Reactivity : The compound can undergo various chemical reactions, including oxidation and substitution, which may influence its biological activity.

- Safety Profile : Toxicological assessments are essential for determining the safety of using this compound in consumer products. Current data suggest moderate toxicity levels, necessitating further studies on long-term exposure effects .

Q & A

Basic: What are the key physicochemical properties of 2-methyl-4'-(methylthio)-2-morpholinopropiophenone, and how do they influence its handling in laboratory settings?

Answer:

The compound is a white to pale yellow crystalline powder with a melting point of 74–76°C . Its molecular structure (C₁₅H₂₁NO₂S, MW 279.4 g/mol) includes a morpholine ring and a methylthio group, which contribute to its solubility in organic solvents like methanol and acetone . The UV absorption peaks at 230 nm and 304 nm (in methanol) indicate suitability for photoinitiation under UVA irradiation . Researchers should store it in airtight containers away from light to prevent degradation.

Basic: What are the primary applications of this compound in synthetic chemistry?

Answer:

It is widely used as a Type I photoinitiator in UV-curable resins for 3D printing, coatings, and adhesives. Its tertiary amine moiety enhances oxygen inhibition resistance during polymerization, improving surface cure efficiency . For example, it is employed in triethylene glycol diacrylate-based resins for tomographic volumetric printing at 405 nm .

Advanced: How can researchers experimentally validate the "near-ideal" photoinitiation efficiency claimed for this compound?

Answer:

The claim of "near-ideal" efficiency (equal radical fragment generation) can be tested via:

- Pulsed Laser Polymerization-Electrospray Ionization Mass Spectrometry (PLP-ESI-MS) to quantify radical species and initiation kinetics .

- Femtosecond transient absorption spectroscopy to study excited-state dynamics and bond cleavage mechanisms .

- Density Functional Theory (DFT) simulations to model fragmentation pathways and compare with experimental data .

Advanced: How does the tertiary amine group in this compound mitigate oxygen inhibition in photopolymerization?

Answer:

The tertiary amine consumes dissolved oxygen via hydrogen abstraction, forming peroxyl radicals that propagate polymerization instead of terminating chains. This reduces surface tackiness in cured resins. Comparative studies with non-amine initiators (e.g., phenylbis(2,4,6-trimethylbenzoyl) phosphine oxide) show lower oxygen sensitivity for this compound in UVA systems .

Advanced: What methodologies are recommended for detecting trace migration of this compound in food-contact materials?

Answer:

- HPLC-DAD/FLD with 50% ethanol as a food simulant for yogurt, validated in studies on UV-printed plastic cups .

- Storage testing : Monitor migration under varying contact conditions (e.g., set-off vs. gas-phase transfer) and lamp aging effects .

- Limits of detection (LOD) : MTMP migration was not observed in yogurt packaging studies, but protocols should account for synergists like ethyl-4-dimethylaminobenzoate (EDAB) .

Advanced: How can researchers resolve contradictions in data on its endocrine-disrupting potential?

Answer:

- In vitro assays : Use estrogen receptor (ER) or androgen receptor (AR) transactivation assays to compare with known endocrine disruptors like 2-isopropylthioxanthone (ITX) .

- Dose-response analysis : Evaluate cytotoxicity thresholds (e.g., LD₅₀ = 5 g/kg in rats ) to contextualize low-dose effects.

- Computational toxicology : Apply QSAR models to predict bioactivity based on structural analogs .

Advanced: What strategies optimize its use in dual-wavelength (405/455 nm) photopolymerization systems?

Answer:

- Co-initiator blending : Pair with camphorquinone for visible-light activation at 455 nm, leveraging MTMP’s UVA efficiency at 405 nm .

- Absorbance matching : Use UV-Vis spectroscopy to align initiator concentration with irradiation intensity, minimizing wavelength competition .

- Oxygen permeability testing : Quantify amine-enhanced oxygen consumption in multi-layered resin formulations .

Advanced: How does its performance compare to structurally related photoinitiators like Irgacure® 369?

Answer:

- Reactivity : Irgacure® 369 (2-benzyl-2-dimethylamino-4′-morpholinobutyrophenone) has higher molar extinction coefficients but slower fragmentation kinetics .

- Synergist compatibility : MTMP’s methylthio group improves compatibility with thiol-ene systems compared to Irgacure® 369’s benzyl group .

- Thermal stability : Differential scanning calorimetry (DSC) shows MTMP’s decomposition onset at ~180°C, suitable for high-temperature curing .

Advanced: What computational tools are effective for modeling its photodegradation pathways?

Answer:

- Time-dependent DFT (TD-DFT) : Simulate excited-state transitions and bond dissociation energies .

- Molecular dynamics (MD) : Model interactions with monomers (e.g., triethylene glycol diacrylate) to predict cure depth and rate .

- Radical trapping experiments : Validate simulations using spin-trapping agents like TEMPO in ESR spectroscopy .

Advanced: How can researchers address batch-to-batch variability in industrial-grade samples?

Answer:

- Purity assessment : Use HPLC-UV (≥98% purity threshold ) and NMR to detect morpholine or sulfur-containing byproducts.

- Accelerated aging studies : Expose samples to UV light and humidity, monitoring degradation via FTIR for carbonyl group stability .

- Supplier auditing : Cross-reference CAS 71868-10-5 with certified databases to ensure batch consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.